molecular formula C25H22N2O2S2 B14940569 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

Cat. No.: B14940569
M. Wt: 446.6 g/mol
InChI Key: LQAWOCJVAQJMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is a complex organic compound that features a dibenzoazepine core linked to a benzothiazole moiety via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves multiple steps:

    Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the dibenzoazepine core.

    Formation of the Sulfanyl Bridge: The final step involves the formation of the sulfanyl bridge, which can be achieved through a thiol-ene reaction or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or dibenzoazepine moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.

    Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone: Similar structure with a methoxy group instead of an ethoxy group.

    1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzoxazol-2-yl)sulfanyl]ethanone: Similar structure with a benzoxazole moiety instead of a benzothiazole moiety.

Uniqueness

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is unique due to the specific combination of its dibenzoazepine core and benzothiazole moiety linked via a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22N2O2S2

Molecular Weight

446.6 g/mol

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C25H22N2O2S2/c1-2-29-19-13-14-20-23(15-19)31-25(26-20)30-16-24(28)27-21-9-5-3-7-17(21)11-12-18-8-4-6-10-22(18)27/h3-10,13-15H,2,11-12,16H2,1H3

InChI Key

LQAWOCJVAQJMIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.